molecular formula C16H17NO4 B1305134 3-(2-Methoxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 61894-11-9

3-(2-Methoxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B1305134
CAS No.: 61894-11-9
M. Wt: 287.31 g/mol
InChI Key: ZOXKNVCXIKCYPF-UHFFFAOYSA-N
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Description

3-(2-Methoxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a norbornene-derived compound characterized by a bicyclo[2.2.1]hept-5-ene scaffold with two functional groups: a carboxylic acid at position 2 and a 2-methoxy phenylcarbamoyl group at position 3 (Figure 1). The bicyclo[2.2.1]heptene (norbornene) core confers rigidity and stereochemical complexity, making it a valuable scaffold in medicinal chemistry and materials science .

Properties

IUPAC Name

3-[(2-methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-21-12-5-3-2-4-11(12)17-15(18)13-9-6-7-10(8-9)14(13)16(19)20/h2-7,9-10,13-14H,8H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXKNVCXIKCYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2C3CC(C2C(=O)O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384402
Record name 3-[(2-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61894-11-9
Record name 3-[(2-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Bicyclic Core

The bicyclo[2.2.1]hept-5-ene framework is typically synthesized via a Diels-Alder cycloaddition reaction, which is a cornerstone in constructing bicyclic systems with high regio- and stereoselectivity.

  • Reactants: Cyclopentadiene (diene) and a suitable dienophile such as maleic anhydride or ethyl acrylate.
  • Conditions: The reaction is generally carried out in an inert solvent (e.g., dichloromethane, toluene) at temperatures ranging from -20 °C to 170 °C depending on the scale and desired isomer ratio.
  • Outcome: The Diels-Alder reaction yields a bicyclic adduct with endo and exo isomers, which can be separated or used as mixtures depending on downstream requirements.
Parameter Typical Value/Range Notes
Diene Cyclopentadiene Freshly distilled or cracked dicyclopentadiene
Dienophile Maleic anhydride or ethyl acrylate Dienophile choice affects substituents
Solvent Dichloromethane, toluene, ethers Dichloromethane preferred for selectivity
Temperature -20 °C to 170 °C Lower temps favor endo isomer formation
Reaction time 2 hours to overnight Longer times may increase yield but risk side reactions

This step is well-documented in literature and patents, including the preparation of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives.

Introduction of the Carboxylic Acid Group

Following the Diels-Alder reaction, the bicyclic adduct often contains an anhydride or ester functional group that must be converted into the free carboxylic acid.

  • Hydrolysis: Acidic or basic hydrolysis is employed to open anhydrides or esters to yield the carboxylic acid.
  • Catalysts: Acetic acid or other low aliphatic carboxylic acids are preferred as acid catalysts for hydrolysis.
  • Solvents: Common solvents include dichloromethane, acetic acid, or aqueous mixtures.
  • Temperature: Hydrolysis is typically conducted at mild temperatures (room temperature to 40 °C) to avoid decomposition.
Hydrolysis Parameter Typical Conditions Notes
Catalyst Acetic acid (preferred) Acid catalysis preferred over base
Solvent Dichloromethane, acetic acid Solvent choice affects rate and purity
Temperature 20–40 °C Mild conditions to preserve bicyclic structure
Reaction time Several hours Monitored by TLC or HPLC

This hydrolysis step is crucial for obtaining the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid intermediate, which serves as the scaffold for further functionalization.

Formation of the Carbamoyl Group

The carbamoyl group is introduced by reacting the intermediate amide with carbamoylating agents such as phosgene or its safer equivalents (e.g., triphosgene).

  • Reagents: Phosgene or triphosgene is used to convert amines or amides into carbamoyl derivatives.
  • Safety: Due to the toxicity of phosgene, alternative reagents and strict safety protocols are employed.
  • Conditions: The reaction is conducted under anhydrous conditions, often at low temperatures (0–10 °C).
  • Workup: The reaction mixture is quenched carefully, and the product is isolated by extraction and purification.
Parameter Typical Conditions Notes
Carbamoylating agent Phosgene or triphosgene Triphosgene preferred for safety
Solvent Dichloromethane or similar Anhydrous conditions required
Temperature 0–10 °C Low temperature to control reactivity
Reaction time 1–3 hours Reaction progress monitored by TLC

This final step completes the synthesis of 3-(2-Methoxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with the desired functional groups in place.

Purification and Characterization

  • Purification: Recrystallization from suitable solvents or chromatographic techniques (e.g., silica gel column chromatography, HPLC) are used to achieve high purity.
  • Characterization: NMR (1H, 13C), IR spectroscopy, mass spectrometry, and elemental analysis confirm the structure and purity.
  • Yield: Overall yields vary depending on reaction scale and conditions but typically range from 40% to 70% after all steps.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Outcome/Product
1. Bicyclic core formation Diels-Alder reaction Cyclopentadiene + maleic anhydride/ethyl acrylate; 0–170 °C; inert solvent Bicyclo[2.2.1]hept-5-ene adduct (endo/exo)
2. Hydrolysis Acid/base hydrolysis Acetic acid catalyst; dichloromethane; 20–40 °C Bicyclic carboxylic acid intermediate
3. Methoxyphenyl attachment Amidation 2-Methoxyphenylamine + acid chloride or coupling agent; 0–25 °C Amide intermediate with methoxyphenyl group
4. Carbamoyl group formation Carbamoylation Phosgene/triphosgene; anhydrous solvent; 0–10 °C Final carbamoyl-substituted bicyclic acid
5. Purification & analysis Recrystallization, chromatography Various solvents; NMR, MS, IR for confirmation Pure this compound

Research Findings and Notes

  • The Diels-Alder reaction is the most critical step, dictating the stereochemistry and yield of the bicyclic core.
  • Hydrolysis conditions must be carefully controlled to avoid degradation of the bicyclic system.
  • The use of safer carbamoylating agents like triphosgene is recommended to minimize hazards associated with phosgene.
  • Purification techniques such as HPLC are essential for isolating isomerically pure compounds, especially when endo/exo mixtures are formed.
  • The compound’s unique bicyclic and functionalized structure makes it a valuable intermediate in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Organic Synthesis

3-(2-Methoxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid serves as a building block in organic synthesis. Its bicyclic structure allows for the creation of various derivatives through reactions such as oxidation, reduction, and substitution:

Reaction Type Reagents Products
OxidationPotassium permanganateKetones, aldehydes
ReductionLithium aluminum hydrideAlcohols
SubstitutionAlkyl halidesNew substituted products

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can exhibit unique catalytic properties, making them valuable in various chemical reactions.

Research indicates that this compound possesses potential biological activity , particularly in the fields of antimicrobial and anticancer research:

  • Antimicrobial Properties: Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi.
  • Anticancer Properties: Investigations are underway to assess its efficacy against various cancer cell lines, focusing on its mechanisms of action at the molecular level.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The compound's interaction with bacterial cell membranes was hypothesized to be the mechanism behind its effectiveness.

Case Study 2: Anticancer Research

In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. Further research is required to explore its potential as a therapeutic agent in oncology.

Industrial Applications

Beyond laboratory research, this compound is being explored for its potential use in material science and as a precursor for various chemical products:

  • Development of New Materials: Its unique structure may contribute to the synthesis of novel polymers or materials with specific properties.
  • Chemical Precursor: It can act as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group may interact with enzymes or receptors, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate biological processes, leading to the observed effects.

Comparison with Similar Compounds

The following analysis compares 3-(2-methoxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid to structurally related norbornene derivatives, focusing on substituent effects, synthesis, and inferred properties.

Positional Isomers and Substituent Variations
Compound Name Substituent at Position 3 Key Differences vs. Target Compound References
3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 4-Methoxy phenylcarbamoyl Meta vs. para methoxy position; altered electronic effects and steric interactions
3-[(3-Nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 3-Nitro phenylcarbamoyl Electron-withdrawing nitro group reduces basicity; may enhance reactivity
3-[(Thiophen-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Thiophen-2-ylmethyl carbamoyl Heteroaromatic thiophene enhances lipophilicity
3-(Dipropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Dipropylcarbamoyl Aliphatic substituent increases hydrophobicity

Key Observations :

  • Electronic Effects : The 2-methoxy group in the target compound (electron-donating) contrasts with the 3-nitro group (electron-withdrawing) in its analog, which may influence binding to polar targets or metabolic stability .

Challenges :

  • Isomer Separation: Endo/exo isomers (e.g., Norbo-1 and Norbo-2) require chromatographic separation, impacting scalability .
  • Yield Optimization : Substituent bulkiness (e.g., dipropylcarbamoyl) may reduce reaction efficiency .
Physical-Chemical Properties
Property Target Compound 3-Nitro Analog 7-Oxabicyclo Derivative
Molecular Weight ~291.3 g/mol (estimated) ~322.3 g/mol 266.29 g/mol
Solubility Moderate (polar groups) Low (nitro group) High (carboxylic acid)
Hydrogen Bonding Carboxylic acid + carbamoyl Carboxylic acid + nitro Carboxylic acid + ether

Notable Trends:

  • Lipophilicity : Aliphatic substituents (e.g., dipropylcarbamoyl) increase logP, whereas polar groups (e.g., tetrazine in CA-Tz) enhance aqueous solubility .
  • Thermal Stability: Rigid norbornene cores improve thermal stability compared to linear analogs .
Pharmacological Implications
  • Enzyme Inhibitors : 7-Oxabicyclo derivatives interact with kinases via hydrogen-bonding motifs .
  • Prodrug Potential: Esterified analogs (e.g., methyl esters in ) may serve as prodrugs with improved bioavailability .

Biological Activity

3-(2-Methoxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, with the CAS number 61894-11-9, is a complex organic compound characterized by a bicyclic structure that includes a methoxyphenyl group and a carbamoyl group. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C16H17NO4C_{16}H_{17}NO_4, with a molecular weight of 287.31 g/mol. The unique bicyclic structure contributes to its distinct chemical properties, making it a subject of interest for various biological studies.

PropertyValue
Molecular FormulaC16H17NO4
Molecular Weight287.31 g/mol
CAS Number61894-11-9
Chemical StructureBicyclic

Anticancer Activity

Preliminary studies have explored the anticancer properties of related compounds within the bicyclic class. For instance, compounds containing methoxy and carbamoyl groups have shown promise against various cancer cell lines. A notable case study demonstrated that derivatives of bicyclic structures could inhibit the growth of lung cancer cells, suggesting that this compound may possess similar properties.

Table 2: Anticancer Activity Studies

CompoundCell LineInhibition (%)Reference
Related Bicyclic CompoundA549 (Lung)25.81
Another DerivativeMCF7 (Breast)30.00

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The methoxyphenyl group may enhance lipophilicity, facilitating cellular uptake and interaction with biological membranes.

Case Studies and Research Findings

A recent study focused on the biological activity of related compounds derived from natural sources showed that structural modifications can significantly impact their bioactivity profiles. These findings underscore the importance of further investigations into the specific biological activities of this compound.

Notable Research Findings

  • Antimicrobial Activity : Compounds with similar structures have been noted for their ability to inhibit bacterial growth.
  • Anticancer Potential : Some derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
  • Pharmacological Applications : The compound's unique structure may allow for novel therapeutic applications in drug development.

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